molecular formula C21H24N4O B3804997 2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide

2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide

Cat. No. B3804997
M. Wt: 348.4 g/mol
InChI Key: NVJJNKJJWKYCDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide, also known as MIB-1, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide acts as a competitive antagonist of certain GPCRs, meaning that it binds to the receptor and prevents the activation of downstream signaling pathways. This mechanism of action has been studied extensively in vitro and in vivo, and has been found to be highly specific and effective.
Biochemical and Physiological Effects:
2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide has been found to have a wide range of biochemical and physiological effects, depending on the specific receptor it targets. For example, studies have shown that 2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide can inhibit the activity of the angiotensin II type 1 receptor, which is involved in regulating blood pressure and fluid balance. It has also been found to inhibit the activity of the chemokine receptor CXCR4, which is involved in immune system function and cancer progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide in scientific research is its high specificity and potency. This makes it a valuable tool for studying the function of specific receptors and signaling pathways. However, there are also some limitations to its use, including the potential for off-target effects and the need for careful optimization of experimental conditions.

Future Directions

There are many potential future directions for research involving 2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide. One area of interest is the development of new compounds based on the 2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide scaffold, with improved specificity and potency for specific receptors. Another area of interest is the use of 2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide in studies of disease mechanisms and drug discovery, particularly in the areas of cardiovascular disease, cancer, and inflammation. Overall, 2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide is a valuable tool for scientific research, with many potential applications and future directions.

Scientific Research Applications

2-{[2-(2-methyl-1H-imidazol-1-yl)benzyl]amino}-N-(4-methylphenyl)propanamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme activity, and receptor binding. It has been found to be particularly useful in studies of G protein-coupled receptors (GPCRs), which are involved in a wide range of physiological processes.

properties

IUPAC Name

2-[[2-(2-methylimidazol-1-yl)phenyl]methylamino]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-8-10-19(11-9-15)24-21(26)16(2)23-14-18-6-4-5-7-20(18)25-13-12-22-17(25)3/h4-13,16,23H,14H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJJNKJJWKYCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C)NCC2=CC=CC=C2N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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